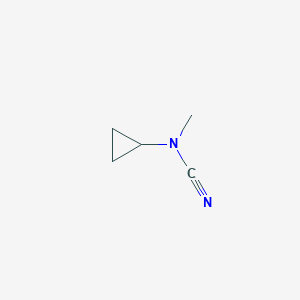

N-氰基-N-甲基环丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclopropylamines, including compounds similar to N-cyano-N-methylcyclopropanamine, often involves intricate chemical processes. For instance, a study reported the synthesis of bicyclic cyclopropylamines through the Ti(II)-mediated intramolecular coupling of a terminal olefinic moiety with the N,N-dimethylcarboxamide moiety of amino acid derivatives, yielding products with novel and strained bicyclic structures (Cao, Xiao, & Joullié, 1999). Additionally, the synthesis of benzoxazine compounds containing a cyano group through the novel intramolecular oxycyanation of methylenecyclopropanes highlights the versatility and chemical reactivity of cyclopropane derivatives (Yu Yuan et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like N-cyano-N-methylcyclopropanamine is characterized by the cyclopropane ring, which imparts significant strain and unique properties to these molecules. The structural analysis and characterization of such compounds are crucial for understanding their chemical behavior and potential applications. Research has elucidated the structures of related cyclopropylamines, demonstrating the diversity of molecular frameworks achievable through synthetic chemistry.

Chemical Reactions and Properties

Cyclopropylamines undergo a variety of chemical reactions, leveraging the reactivity of the cyclopropane ring. For example, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 generates cyclopropanone hydrate and 3-hydroxypropionaldehyde, showcasing the cyclopropane ring's susceptibility to enzymatic transformations and the complex reaction pathways involved (M. Cerny & R. Hanzlik, 2006).

Physical Properties Analysis

The physical properties of N-cyano-N-methylcyclopropanamine and similar compounds are influenced by the cyclopropane core. These properties include boiling points, melting points, solubility, and stability, which are essential for the practical application and handling of these chemicals. The synthesis and characterization studies provide insights into the physical attributes that define the usability of these compounds in various scientific and industrial contexts.

Chemical Properties Analysis

The chemical properties of cyclopropylamines are marked by their reactivity, which is a function of the cyclopropane ring's strain. This reactivity enables a range of transformations and reactions, making these compounds versatile intermediates in organic synthesis. Studies have explored the stereoselective synthesis of cyclopropylamines, highlighting the importance of controlling stereochemistry for the production of biologically active compounds (R. Sakae et al., 2014).

科学研究应用

分析表征

N-氰基-N-甲基环丙胺及相关化合物已经通过各种分析技术进行了表征。例如,De Paoli等人(2013年)使用气相色谱、核磁共振波谱和高效液相色谱(HPLC)等技术对生物基质中类似精神活性芳基环己胺进行了定性和定量分析(De Paoli et al., 2013)。

合成和化学应用

- 已经开发了含有N-氰基-N-甲基环丙胺或类似结构的化合物的新合成方法。Yuan等人(2016年)报道了一种新颖的甲亚甲基环丙烷的分子内氧氰化反应,这对于制备某些苯并噁嗪化合物至关重要(Yuan et al., 2016)。

- Anbarasan、Neumann和Beller(2011年)探讨了使用N-氰基-N-苯基-p-甲基苯磺酰胺对芳基和杂环芳基溴化物进行亲电氰化反应,突出了其在合成苯甲腈中的实用性(Anbarasan et al., 2011)。

生物和环境研究

- 在生物学中,Cerny和Hanzlik(2006年)研究了细胞色素P450对N-苄基-N-环丙基胺的氧化反应,为相关环丙胺的代谢命运和反应机制提供了见解(Cerny & Hanzlik, 2006)。

- Yoo、Muir和Baker(1981年)研究了氰草灵和丙草灵(其中包括氰基和环丙基基团)在土壤中的持久性和迁移性,有助于我们了解这类化合物的环境影响(Yoo et al., 1981)。

先进材料和技术

- 新材料的合成,如Kang、Jeon、Lee和Kim(2014年)在对芬普氰的晶体结构分析中所研究的,可以为这些化合物的结构特征和潜在应用提供宝贵的见解(Kang et al., 2014)。

安全和危害

属性

IUPAC Name |

cyclopropyl(methyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7(4-6)5-2-3-5/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDBNQRPHYEKKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C#N)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyano-N-methylcyclopropanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)

![4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/no-structure.png)

![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)

![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)

![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)